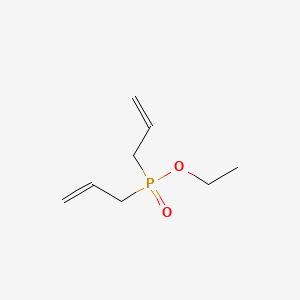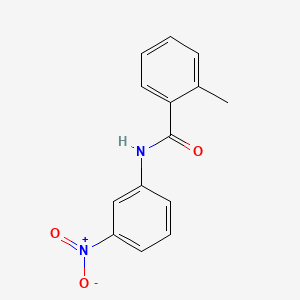
3-Octylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Octylbenzenesulfonic acid is an organic compound belonging to the class of aromatic sulfonic acids. It is characterized by the presence of an octyl group attached to the benzene ring, which is further substituted with a sulfonic acid group. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Octylbenzenesulfonic acid can be synthesized through the sulfonation of octylbenzene. The reaction typically involves the use of concentrated sulfuric acid or oleum (fuming sulfuric acid) as the sulfonating agent. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonic acid group on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where octylbenzene is continuously fed and reacted with sulfuric acid. The reaction mixture is then neutralized, and the product is purified through various separation techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 3-Octylbenzenesulfonic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be substituted with other functional groups through reactions with suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfonates.
Esterification: The sulfonic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Sulfuric Acid: Used for sulfonation reactions.
Phosphorus Pentachloride: Used for converting the sulfonic acid group to sulfonyl chloride.
Alcohols: Used in esterification reactions.
Major Products:
Sulfonamides: Formed through reactions with amines.
Sulfonyl Chlorides: Formed through reactions with phosphorus pentachloride.
Scientific Research Applications
3-Octylbenzenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the preparation of biological samples and as a detergent in cell lysis buffers.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants
Mechanism of Action
The mechanism of action of 3-octylbenzenesulfonic acid is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is exploited in various applications, such as emulsification and solubilization of compounds .
Comparison with Similar Compounds
Benzenesulfonic Acid: The simplest aromatic sulfonic acid, lacking the octyl group.
4-Octylbenzenesulfonic Acid: Similar structure but with the octyl group in a different position.
Dodecylbenzenesulfonic Acid: Contains a longer alkyl chain, leading to different surfactant properties
Uniqueness: 3-Octylbenzenesulfonic acid is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant in various applications, offering advantages over shorter or longer chain analogs .
Properties
CAS No. |
25321-43-1 |
|---|---|
Molecular Formula |
C14H22O3S |
Molecular Weight |
270.39 g/mol |
IUPAC Name |
3-octylbenzenesulfonic acid |
InChI |
InChI=1S/C14H22O3S/c1-2-3-4-5-6-7-9-13-10-8-11-14(12-13)18(15,16)17/h8,10-12H,2-7,9H2,1H3,(H,15,16,17) |
InChI Key |
RCIIZYWNMHOLBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14168264.png)









![(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14168351.png)
![Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B14168357.png)
![6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14168362.png)

